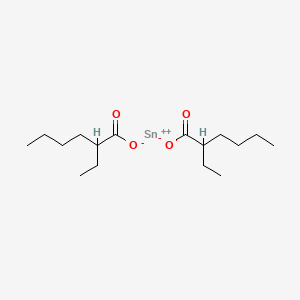

辛酸锡

描述

Stannous octoate, also known as Stannous octoate, is a useful research compound. Its molecular formula is C16H30O4Sn and its molecular weight is 405.1 g/mol. The purity is usually 95%.

The exact mass of the compound Stannous octoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Stannous octoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannous octoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 聚合催化剂

- 聚-L-乳酸及共聚物生产:辛酸锡被用作聚-L-乳酸及其共聚物的催化剂,这些材料应用于颅骨手术。然而,它对中枢神经系统和神经传导的影响,特别是对大脑皮层中多巴胺周转的影响,一直是研究的课题 (Yamada et al., 2008)。

- 内酯聚合:该化合物在内酯的聚合中发挥着至关重要的作用,特别是在存在羟基和羧基物质的情况下。它与这些物质的相互作用影响了聚合速率和产生的聚(L-乳酸)的最终分子量 (Zhang et al., 1994)。

2. 分析应用

- 催化剂中的定量分析:辛酸锡在合成聚二甲基硅氧烷(一种用于医疗应用的硅橡胶)中的作用需要对其锡物种进行精确分析。已经开发了一种差分脉冲极谱法,用于区分锡酸盐和亚锡离子 (Hubert et al., 2010)。

3. 互穿聚合物网络

- 聚氨酯-聚(甲基丙烯酸甲酯)网络:辛酸锡可以引发甲基丙烯酸酯单体的聚合,并在特定引发剂存在的情况下加速这一过程。它已经在形成聚氨酯-聚(甲基丙烯酸甲酯)互穿聚合物网络的背景下进行了研究 (Djomo et al., 1983)。

4. 环境和生物医学应用

- 聚氨酯泡沫废料的回收利用:辛酸锡已被提出并测试作为柔性聚氨酯泡沫废料的甘醇解的催化剂,这是一种用于回收聚醇以便再利用的过程 (Molero et al., 2009)。

5. 纳米技术

- 锂离子电池的阳极材料:辛酸锡在制备SnO2/石墨烯纳米复合材料中的应用展示了其在为锂离子电池创造高效阳极材料方面的潜力 (Zhang et al., 2015)。

作用机制

Target of Action

Stannous octoate, also known as tin(II) 2-ethylhexanoate or tin(II) octoate, is primarily used as a catalyst in the synthesis of polymeric materials . Its primary targets are the monomers of these polymers, such as D,L-lactide and epsilon-caprolactone . These monomers are involved in the production of elastomeric copolymers and polylactic acid .

Mode of Action

Stannous octoate interacts with its targets through a process known as ring-opening polymerization . In this process, the stannous octoate acts as a catalyst, facilitating the reaction between the monomers to form long-chain polymers . The results were consistent with a mechanism in which stannous alkoxide initiator is formed in situ via reaction between stannous octoate and alcohol, and stannous alkoxide chain ends are the actively propagating species .

Biochemical Pathways

The primary biochemical pathway affected by stannous octoate is the polymerization of lactides and other cyclic esters . This process results in the formation of polymeric materials, such as elastomeric copolymers and polylactic acid . These materials have a wide range of applications, including the production of flexible foams for mattresses, furniture, and carpeting markets .

Pharmacokinetics

It is known that stannous octoate is a clear colorless liquid at room temperature, though often appears yellow due to impurities, likely resulting from oxidation of sn(ii) to sn(iv) .

Result of Action

The result of stannous octoate’s action is the formation of polymeric materials with tailored mechanical properties and controlled degradation rates . For example, when combined with hydroxyapatite, the resulting copolymers can create bone-filling composites . These materials have significant potential for use in medical applications, such as tissue engineering and drug delivery .

Action Environment

The action of stannous octoate can be influenced by various environmental factors. For instance, it is known to degrade in water to form Sn(IV) . Therefore, the presence of water can influence the efficacy and stability of stannous octoate. Additionally, it should be stored in a cool, ventilated area away from heat sources and sunlight to ensure safety .

安全和危害

未来方向

Stannous octoate is widely used in the polymer industry as a catalyst for the production of polyurethane foams and elastomers . It is also used in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer that has many fields of applications like medical, food industrial field, or for other general purposes . The future of Stannous octoate lies in its potential applications in drug delivery .

生化分析

Biochemical Properties

Stannous octoate plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes and proteins, facilitating the polymerization process. For instance, stannous octoate is known to catalyze the ring-opening polymerization of lactides, which is a critical step in the synthesis of polylactic acid . The compound interacts with the hydroxyl groups of the monomers, initiating the polymerization process. Additionally, stannous octoate has been observed to interact with hydroxyapatite, forming composites with tailored mechanical properties and controlled degradation rates .

Cellular Effects

Stannous octoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect oxidative phosphorylation, a crucial metabolic pathway for energy production in cells . By inhibiting enzymes involved in this pathway, stannous octoate can lead to cellular dysfunction and adverse health effects. Furthermore, stannous octoate has been reported to cause skin and eye irritation, respiratory issues, and reproductive toxicity at high doses .

Molecular Mechanism

The molecular mechanism of stannous octoate involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Stannous octoate acts as a catalyst by binding to the active sites of enzymes, facilitating the polymerization of monomers . This binding interaction is crucial for the initiation and propagation of the polymerization process. Additionally, stannous octoate has been shown to inhibit enzymes involved in oxidative phosphorylation, disrupting cellular energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of stannous octoate can change over time due to its stability and degradation. Stannous octoate is known to degrade in water, forming tin(IV) compounds . This degradation can affect its catalytic activity and long-term effects on cellular function. Studies have shown that stannous octoate can degrade within Ringer solutions over a period of six weeks, with the incorporation of hydroxyapatite reducing the degradation rate .

Dosage Effects in Animal Models

The effects of stannous octoate vary with different dosages in animal models. At low doses, stannous octoate acts as an effective catalyst without causing significant adverse effects. At high doses, it can lead to toxicity, including skin and eye irritation, respiratory issues, and reproductive toxicity . Studies have shown that the rate of polymerization increases with higher concentrations of stannous octoate, but this also raises the risk of adverse effects .

Metabolic Pathways

Stannous octoate is involved in various metabolic pathways, particularly those related to polymerization reactions. It interacts with enzymes and cofactors, facilitating the ring-opening polymerization of lactides and other cyclic esters . Additionally, stannous octoate has been reported to inhibit enzymes involved in oxidative phosphorylation, affecting cellular energy production .

Transport and Distribution

Within cells and tissues, stannous octoate is transported and distributed through interactions with transporters and binding proteins. It has been observed to localize in specific cellular compartments, affecting its catalytic activity and function . The distribution of stannous octoate can influence its effectiveness as a catalyst and its potential toxicity.

Subcellular Localization

Stannous octoate’s subcellular localization is crucial for its activity and function. It has been shown to localize in specific cellular compartments, such as the mitochondria, where it can inhibit enzymes involved in oxidative phosphorylation . This localization is essential for its role as a catalyst and its impact on cellular metabolism.

属性

IUPAC Name |

2-ethylhexanoate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBAEPSJVUENNK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027138 | |

| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tin(II) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Tin(II) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

301-10-0 | |

| Record name | Stannous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STANNOUS 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519A78R12Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

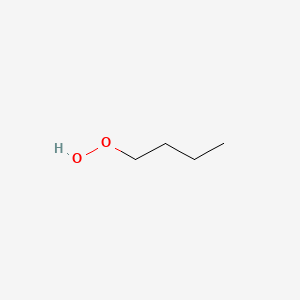

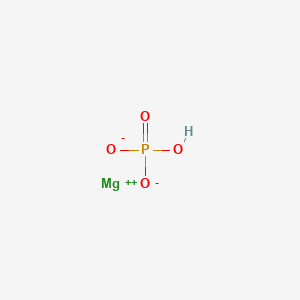

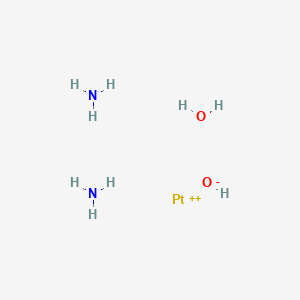

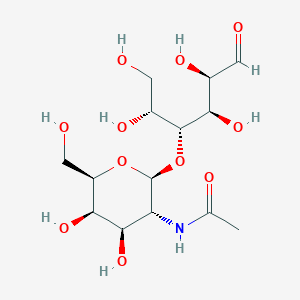

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,2-diol](/img/structure/B1220889.png)

![4-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]benzoic acid ethyl ester](/img/structure/B1220891.png)